1-Bromo-8-chloroisoquinolin-3-amine
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Overview
Description
1-Bromo-8-chloroisoquinolin-3-amine is a heterocyclic compound with the molecular formula C9H6BrClN2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine and chlorine atom attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-chloroisoquinolin-3-amine can be synthesized through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. The process typically includes:
Bromination: Using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Chlorination: Employing chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-chloroisoquinolin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, aqueous ammonia, or cyclic amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
1-Bromo-8-chloroisoquinolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-8-chloroisoquinolin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
8-Chloroisoquinolin-3-amine: Lacks the bromine atom, leading to different reactivity and applications.
1-Bromoisoquinolin-3-amine: Lacks the chlorine atom, affecting its chemical properties and biological activities.
Uniqueness
1-Bromo-8-chloroisoquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in organic synthesis. This dual halogenation allows for more diverse chemical transformations and applications compared to its analogs .
Properties
Molecular Formula |
C9H6BrClN2 |
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Molecular Weight |
257.51 g/mol |
IUPAC Name |
1-bromo-8-chloroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-9-8-5(4-7(12)13-9)2-1-3-6(8)11/h1-4H,(H2,12,13) |
InChI Key |
PXYCNOKVEHZWCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)N |
Origin of Product |
United States |
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